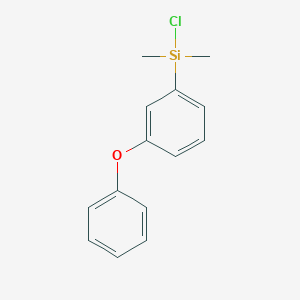
M-Phenoxyphenyldimethylchlorosilane
Übersicht
Beschreibung
M-Phenoxyphenyldimethylchlorosilane is a useful research compound. Its molecular formula is C14H15ClOSi and its molecular weight is 262.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
M-Phenoxyphenyldimethylchlorosilane (C14H15ClOSi) is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phenoxy and phenyl groups attached to a silicon atom. The presence of the chlorosilane functionality allows for various chemical reactions, making it a versatile compound in both synthetic and biological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of phenol derivatives with chlorosilanes. The process can be optimized through various methods, including:
- Direct chlorination : Chlorination of phenol derivatives using chlorosilanes.
- Coupling reactions : Utilizing coupling agents to facilitate the formation of the silane bond.
Research has indicated that this compound exhibits several biological activities, primarily due to its ability to interact with cellular components. Key mechanisms include:
- Antimicrobial Activity : Studies have shown that silanes can possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membranes.
- Antioxidant Properties : Compounds similar to this compound have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Organometallic Chemistry reported that silane compounds, including phenyl-substituted silanes, exhibited significant antimicrobial activity against various bacterial strains. This suggests that this compound could similarly inhibit microbial growth through membrane disruption mechanisms .
- Cellular Interaction Studies : Research published in Langmuir explored how silanes interact with cellular membranes. The findings indicated that silanes could modify membrane properties, potentially enhancing drug delivery systems or acting as carriers for therapeutic agents .
- Toxicological Assessments : Safety assessments conducted by PubChem revealed limited toxicity data on this compound, emphasizing the need for further studies to understand its safety profile in biological systems .
Data Table: Biological Activities of this compound
Eigenschaften
IUPAC Name |
chloro-dimethyl-(3-phenoxyphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClOSi/c1-17(2,15)14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNILESXOSEUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC(=C1)OC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692834 | |
| Record name | Chloro(dimethyl)(3-phenoxyphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41318-68-7 | |
| Record name | Chloro(dimethyl)(3-phenoxyphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















